molecular formula C12H6BrFN2 B13984868 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile

2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile

Cat. No.: B13984868
M. Wt: 277.09 g/mol
InChI Key: ZBGWRQVAMUSWIG-UHFFFAOYSA-N
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Description

2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is an organic compound that features a bromopyridine and a fluorobenzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and fluorine atoms in the molecule imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile typically involves the coupling of a bromopyridine derivative with a fluorobenzonitrile derivative. One common method is the Suzuki–Miyaura coupling reaction, which employs a palladium catalyst and a boron reagent . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different functionalized products.

Scientific Research Applications

2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the binding affinity and specificity of the compound for its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Bromopyridin-3-yl)-5-fluorobenzonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties The combination of these halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in various synthetic applications

Properties

Molecular Formula

C12H6BrFN2

Molecular Weight

277.09 g/mol

IUPAC Name

2-(5-bromopyridin-3-yl)-5-fluorobenzonitrile

InChI

InChI=1S/C12H6BrFN2/c13-10-3-9(6-16-7-10)12-2-1-11(14)4-8(12)5-15/h1-4,6-7H

InChI Key

ZBGWRQVAMUSWIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C#N)C2=CC(=CN=C2)Br

Origin of Product

United States

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